(+)-Medicarpin

Descripción

This compound has been reported in Hedysarum polybotrys, Caragana tibetica, and other organisms with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

(6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJSISNDPOJOP-CZUORRHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872005 |

Source

|

| Record name | (+/-)-Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33983-40-3, 33983-39-0 |

Source

|

| Record name | rel-(6aR,11aR)-6a,11a-Dihydro-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33983-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Medicrpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033983390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Integral Role of (+)-Medicarpin in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Medicarpin, a pterocarpan (B192222) phytoalexin predominantly found in legumes, plays a pivotal role in the sophisticated defense mechanisms of plants against pathogenic incursions.[1][2] This technical guide provides a comprehensive examination of this compound's function in plant immunity, detailing its biosynthesis, mechanisms of antifungal action, and its integral role in modulating key defense signaling pathways. This document synthesizes current research to present quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the complex biological processes it governs. Understanding the multifaceted role of this compound not only illuminates fundamental aspects of plant-pathogen interactions but also presents opportunities for the development of novel fungicides and therapeutic agents.

Introduction

Plants, being sessile organisms, have evolved a robust innate immune system to defend against a myriad of pathogens. A key component of this defense is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or environmental stress.[3] Among these, this compound, an isoflavonoid-derived pterocarpan, has been identified as a critical defense compound in numerous leguminous species, including alfalfa (Medicago sativa) and chickpea (Cicer arietinum).[1] Its accumulation at infection sites directly inhibits pathogen growth and activates broader defense responses, making it a subject of significant interest in plant pathology and drug discovery.[1][4]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and isoflavonoid (B1168493) pathways. The pathway is initiated by the conversion of L-phenylalanine to 4-coumaroyl-CoA, which then serves as a precursor for the synthesis of the isoflavonoid core. A series of enzymatic reactions, including those catalyzed by isoflavone (B191592) synthase and isoflavone reductase, leads to the formation of the pterocarpan skeleton characteristic of medicarpin.[1]

Antifungal Activity of this compound

This compound exhibits broad-spectrum antifungal activity against a range of plant pathogens. Its primary mechanism of action involves the disruption of fungal cell membranes, leading to increased permeability and ultimately, cell death. Additionally, it can inhibit oxygen uptake and germ tube elongation in fungal spores.[1] The efficacy of this compound varies depending on the fungal species, with some pathogens having evolved detoxification mechanisms.[1]

Table 1: Antifungal Activity of this compound Against Various Plant Pathogens

| Fungal Pathogen | Plant Host | IC50 (µg/mL) | Reference |

| Phytophthora megasperma | Alfalfa | ~135 (0.5 mM) | [1] |

| Helminthosporium carbonum | Red Clover | Not specified | [1] |

| Stemphylium botryosum | Red Clover | Not specified | [1] |

| Erysiphe pisi | Medicago truncatula | Not specified | [4] |

| Trametes versicolor | Dalbergia congestiflora | 150 | [5] |

| Colletotrichum gloeosporioides | (in vitro) | >190 (704 µM) | [6] |

| Colletotrichum lindemuthianum | (in vitro) | >190 (704 µM) | [6] |

Role in Plant Defense Signaling

This compound is not only a direct antimicrobial agent but also a signaling molecule that modulates the plant's defense response. It has been shown to interact with and potentiate the salicylic (B10762653) acid (SA) signaling pathway, a crucial pathway for resistance against biotrophic and hemi-biotrophic pathogens.[1][4]

Interaction with the Salicylic Acid (SA) Pathway

Upon pathogen recognition, plants often accumulate SA, which triggers a downstream signaling cascade leading to the expression of Pathogenesis-Related (PR) genes and the establishment of Systemic Acquired Resistance (SAR). Research has shown that pretreatment of Medicago truncatula with this compound leads to increased SA levels and enhanced expression of SA-associated genes.[4] This suggests a synergistic relationship where this compound and SA work in concert to restrict pathogen growth.[4]

Influence on Gene Expression

The accumulation of this compound is associated with significant changes in the expression of plant defense-related genes. In resistant genotypes of Medicago truncatula, the expression of isoflavonoid biosynthesis genes is induced earlier and to a greater extent compared to susceptible genotypes upon fungal infection.[1] Furthermore, this compound treatment can induce the expression of genes involved in both SA biosynthesis and signaling.

Table 2: Effect of this compound on the Expression of Plant Defense-Related Genes

| Gene | Function | Plant Species | Fold Change in Expression | Reference |

| PAL1 | Phenylalanine ammonia-lyase (SA biosynthesis) | Medicago truncatula | Significantly induced | [7] |

| ICS1 | Isochorismate synthase (SA biosynthesis) | Medicago truncatula | Significantly induced | [7] |

| PR1 | Pathogenesis-related protein 1 (SA signaling marker) | Medicago truncatula | Significantly induced | [8] |

| PR2 | Pathogenesis-related protein 2 (SA signaling marker) | Medicago truncatula | Significantly induced | [8] |

| PR5 | Pathogenesis-related protein 5 (SA signaling marker) | Medicago truncatula | Significantly induced | [8] |

| NRF2 | Nuclear factor erythroid 2-related factor 2 (antioxidant response) | HeLa cells (in vitro) | Increased mRNA level | [9][10] |

| HO-1 | Heme oxygenase-1 (antioxidant response) | HeLa cells (in vitro) | Increased mRNA level | [9][10] |

| GCLC | Glutamate-cysteine ligase catalytic subunit (antioxidant response) | HeLa cells (in vitro) | Increased mRNA level | [9][10] |

| NQO1 | NAD(P)H quinone dehydrogenase 1 (antioxidant response) | HeLa cells (in vitro) | Increased mRNA level | [9][10] |

Experimental Protocols

Extraction and Quantification of this compound using HPLC

This protocol outlines a general method for the extraction and quantification of this compound from plant tissues, adapted from various sources.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Diethyl ether

-

Centrifuge

-

Rotary evaporator

-

HPLC system with a C18 column and DAD or MS detector

-

This compound standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Extract the powdered tissue with methanol or ethanol (e.g., 10 mL per gram of tissue) by vortexing or sonication. Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet.

-

Purification (Optional): For cleaner samples, a liquid-liquid extraction with a non-polar solvent like diethyl ether can be performed on the crude extract.

-

Concentration: Evaporate the solvent from the combined supernatants using a rotary evaporator.

-

Reconstitution: Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic or acetic acid (e.g., 0.1%). A typical gradient might start at 20% acetonitrile and increase to 100% over 30-40 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: Monitor the absorbance at the λmax of this compound (around 287 nm) using a DAD detector, or use a mass spectrometer for more specific detection.

-

Quantification: Create a calibration curve using a series of known concentrations of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Antifungal Bioassay

This protocol describes a general method to assess the antifungal activity of this compound.

Materials:

-

Fungal pathogen of interest

-

Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Sterile petri dishes

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation: Prepare PDA and autoclave. While the agar is still molten, add the desired concentrations of this compound. Ensure the solvent concentration is consistent across all plates, including the control (solvent only).

-

Inoculation: Place a small plug of the fungal mycelium or a suspension of fungal spores in the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus.

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the control. The IC50 value (the concentration that inhibits 50% of fungal growth) can be determined by plotting the percentage of inhibition against the concentration.

Conclusion and Future Perspectives

This compound stands out as a key player in the defense arsenal (B13267) of leguminous plants. Its dual role as a direct antifungal agent and a modulator of the plant's innate immune system underscores its importance in plant-pathogen interactions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into this fascinating molecule. Future studies should focus on elucidating the precise molecular targets of this compound in both the plant and the pathogen, exploring its potential for synergistic interactions with other defense compounds, and harnessing its properties for the development of sustainable crop protection strategies and novel therapeutic agents. The detailed understanding of its biosynthetic and signaling pathways also opens avenues for metabolic engineering to enhance disease resistance in agronomically important crops.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of phytoalexins in plant protection [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Botanical Architecture of (+)-Medicarpin: A Guide to Natural Sources and Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Medicarpin, a pterocarpan (B192222) phytoalexin, has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and bone-protective effects.[1][2][3] As a naturally occurring compound, understanding its botanical origins, biosynthesis, and methods of isolation is critical for advancing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the primary natural sources of this compound, details established experimental protocols for its extraction and purification, and illustrates key biological and experimental pathways. All quantitative data are aggregated for comparative analysis.

Botanical Origins and Natural Sources

This compound is predominantly biosynthesized by plants belonging to the Fabaceae (legume) family, the third-largest plant family.[1][2] Its presence is particularly characteristic of the Faboideae subfamily, suggesting a specific evolutionary development within this lineage.[1][2] Research has identified medicarpin (B1676140) in at least 19 species across 14 different genera within this subfamily.[1][2]

The compound is not exclusive to plant tissues; it has also been identified as a major constituent of Brazilian red propolis and Jamaican propolis .[1][2] The botanical source for red propolis has been traced to the resinous exudates of Dalbergia ecastaphyllum, which bees collect and process.[1][2]

Medicarpin accumulates in various plant parts, including roots, heartwood, leaves, cotyledons, and seedlings, often in response to biotic or abiotic stressors.[1][2][3] For example, its synthesis can be induced by exposure to copper sulfate (B86663) or by fungal infection.[1][4]

Quantitative Distribution of Medicarpin

The concentration of medicarpin varies significantly between species and even within different tissues of the same plant. While comprehensive comparative data is limited in the literature, specific instances of quantification provide valuable benchmarks.

| Plant Species | Plant Part | Elicitor/Condition | Medicarpin Concentration/Yield | Reference |

| Dalbergia congestiflora | Heartwood | Natural | Inhibitory against T. versicolor at 150 mg/L | [3] |

| Trifolium repens (Ladino Clover) | Callus Culture | p-Chloromercuribenzoic Acid (1 mM) | Accumulation detected at 6 hours, peaking at 36 hours | [5] |

| Engineered Saccharomyces cerevisiae | Culture | Liquiritigenin substrate | 0.82 ± 0.18 mg/L | [6] |

| Engineered Saccharomyces cerevisiae | Culture (Optimized) | Liquiritigenin substrate | 2.05 ± 0.72 mg/L | [6] |

| Canavalia lineata | Pods | Natural | IC₅₀ against MAO-B of 0.45 µM | [7][8] |

Biosynthesis and Regulatory Pathways

Medicarpin is a derivative of the isoflavonoid (B1168493) branch of the phenylpropanoid pathway.[9] Its biosynthesis is a multi-step enzymatic process that has been particularly well-studied in the model legume Medicago truncatula.[1][2][9]

Medicarpin Biosynthetic Pathway

The synthesis begins with the amino acid L-phenylalanine and proceeds through flavonoid and isoflavonoid intermediates to produce the pterocarpan core.[1][2] The key enzymes involved include phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and isoflavone (B191592) synthase (IFS).[1] In some cases, plants store medicarpin precursors, such as isoflavonoid glucosides, in vacuoles, which can be rapidly mobilized for medicarpin synthesis in response to stress.[9][10]

References

- 1. A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of the Phytoalexin Medicarpin from Leaflets of Arachis hypogaea and Related Species of the Tribe Aeschynomeneae [agris.fao.org]

- 5. Induction of Medicarpin Biosynthesis in Ladino Clover Callus by p-Chloromercuribenzoic Acid Is Reversed by Dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Medicarpin and Homopterocarpin Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

The intricate Pathway of (+)-Medicarpin Biosynthesis in Legumes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Medicarpin, a pterocarpan (B192222) phytoalexin, is a key player in the defense mechanisms of many leguminous plants. Its accumulation is often induced by various biotic and abiotic stresses, and it exhibits a broad spectrum of antimicrobial and antioxidant activities. This has led to a growing interest in its potential applications in agriculture and medicine. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its potential through metabolic engineering and drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, branching into the isoflavonoid (B1168493) pathway. The sequence of enzymatic reactions culminates in the formation of this complex pterocarpan. The pathway is well-studied in model legumes such as Medicago truncatula.

The key enzymes involved in the biosynthesis of this compound from L-phenylalanine are:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate-4-hydroxylase

-

4CL: 4-coumarate-CoA ligase

-

CHS: Chalcone synthase

-

CHR: Chalcone reductase

-

CHI: Chalcone isomerase

-

IFS: Isoflavone (B191592) synthase

-

HI4'OMT: 2,7,4'-trihydroxyisoflavanone (B1247573) 4'-O-methyltransferase

-

I2'H: Isoflavone 2'-hydroxylase

-

IFR: Isoflavone reductase

-

VR: Vestitone reductase

-

DMID: 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) dehydratase

The overall pathway is depicted in the following diagram:

Quantitative Data on this compound and its Precursors

The concentration of this compound and its biosynthetic intermediates can vary significantly depending on the plant tissue, developmental stage, and exposure to elicitors. The following tables summarize available quantitative data from studies on Medicago truncatula.

Table 1: Basal and Elicitor-Induced Levels of this compound and Precursors in Medicago truncatula Cell Cultures

| Compound | Basal Concentration (µg/g FW) | Elicitor-Induced Concentration (µg/g FW) | Elicitor | Reference |

| Liquiritigenin | Not Detected | Trace | Yeast Extract | [1] |

| Daidzein | Not Detected | Trace | Yeast Extract | [1] |

| Formononetin | ~1.5 | ~10 | Yeast Extract | [1] |

| This compound | ~0.5 | ~50 | Yeast Extract | [1] |

Table 2: Levels of this compound and Precursors in different tissues of Medicago truncatula

| Compound | Roots (nmol/g FW) | Leaves (nmol/g FW) | Reference |

| Daidzein | ~20 | Not Detected | [2] |

| Formononetin | ~150 | ~50 | [2] |

| Genistein | ~10 | ~20 | [2] |

| Biochanin A | ~5 | ~10 | [2] |

| This compound | ~5 | Not Detected | [2] |

Table 3: Kinetic Properties of Key Enzymes in this compound Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |

| Vestitone Reductase | Medicago sativa | (3R)-Vestitone | 45 | Not Reported | 6.0 | 30 | [3] |

| DMI Dehydratase | Medicago sativa | DMI | 5 | Not Reported | 6.0 | 30 | [3] |

Signaling Pathways Regulating this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by complex signaling networks, primarily involving the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). These signaling molecules are often produced in response to pathogen attack or other stresses, leading to the transcriptional activation of genes encoding the biosynthetic enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Quantification of this compound and its Precursors by HPLC-MS/MS

This protocol is adapted from methods described for the analysis of isoflavonoids in Medicago truncatula.[3][4]

1.1. Sample Preparation:

-

Harvest plant tissue (e.g., roots, leaves, cell cultures) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a ball mill.

-

Extract a known amount of powdered tissue (e.g., 100 mg) with 1 mL of 80% methanol (B129727) by vortexing for 30 minutes at room temperature.

-

Centrifuge the extract at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE filter before HPLC-MS/MS analysis.

1.2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B, gradually increase it to elute the compounds, and then return to the initial conditions to re-equilibrate the column. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

1.3. MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each compound of interest need to be determined using authentic standards.

-

Quantification: Generate standard curves for each analyte using serial dilutions of authentic standards. The concentration of each compound in the samples is then calculated based on these standard curves.

Enzyme Assay for Vestitone Reductase (VR)

This protocol is based on the characterization of VR from Medicago sativa.[3]

2.1. Enzyme Extraction:

-

Homogenize elicited plant tissue or cell cultures in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 14 mM 2-mercaptoethanol).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

The supernatant containing the crude enzyme extract can be used directly for the assay or further purified.

2.2. Assay Mixture (total volume of 200 µL):

-

100 mM Potassium phosphate (B84403) buffer, pH 6.0

-

1 mM NADPH

-

50 µM (3R)-Vestitone (substrate)

-

Enzyme extract (appropriate volume to ensure linearity of the reaction)

2.3. Assay Procedure:

-

Pre-incubate the assay mixture without the substrate at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate, (3R)-vestitone.

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) using a spectrophotometer.

-

The rate of the reaction can be calculated using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

-

Alternatively, the reaction can be stopped at different time points by adding an equal volume of ethyl acetate. The product, 7,2'-dihydroxy-4'-methoxyisoflavanol, can then be extracted and analyzed by HPLC.

Gene Expression Analysis by qRT-PCR

This protocol provides a general workflow for analyzing the expression of genes involved in this compound biosynthesis.[5][6]

3.1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

3.2. qRT-PCR:

-

Design gene-specific primers for the target biosynthetic genes (e.g., PAL, CHS, IFS, IFR, VR) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

-

Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.

-

The reaction mixture typically contains SYBR Green master mix, forward and reverse primers, and cDNA template.

-

The thermal cycling conditions usually consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.

Subcellular Localization of Biosynthetic Enzymes

Understanding the subcellular localization of the enzymes in the this compound biosynthetic pathway is crucial for comprehending the organization and regulation of this metabolic process.

-

Chalcone Synthase (CHS): Primarily localized in the cytoplasm.[7]

-

Isoflavone Synthase (IFS): A cytochrome P450 enzyme, it is anchored to the cytoplasmic face of the endoplasmic reticulum (ER).[8][9]

-

Isoflavone Reductase (IFR) and Vestitone Reductase (VR): Both are soluble enzymes found in the cytosol.[10]

This compartmentalization suggests a metabolic channeling mechanism where intermediates are efficiently passed from one enzyme to the next.

Conclusion

The biosynthesis of this compound in legumes is a complex and highly regulated process involving a series of enzymatic reactions that are transcriptionally activated in response to environmental cues. This guide has provided a detailed overview of the core pathway, quantitative data on metabolite levels, insights into the regulatory signaling networks, and key experimental protocols. A thorough understanding of this pathway is fundamental for developing strategies to enhance the production of this valuable phytoalexin for agricultural and pharmaceutical applications. Further research to elucidate the kinetic properties of all enzymes in the pathway and to fully map the regulatory networks will undoubtedly open new avenues for the metabolic engineering of this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 4. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biologia plantarum: Functional expression and subcellular localization of pea polymorphic isoflavone synthase CYP93C18 [bp.ueb.cas.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of (+)-Medicarpin: A Technical Guide to Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Medicarpin, a naturally occurring pterocarpan (B192222) phytoalexin found in various legumes, has emerged as a promising therapeutic agent in a range of preclinical studies. Its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, anti-cancer, and bone regenerative properties, have positioned it as a compelling candidate for further drug development. This technical guide provides an in-depth overview of the significant preclinical findings for this compound, with a focus on its therapeutic applications in bone metabolism, oncology, and inflammatory diseases. Detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways are presented to facilitate a comprehensive understanding of its mechanism of action and to guide future research endeavors.

Introduction

This compound is a secondary metabolite produced by plants in response to stress and pathogenic attack. Structurally related to isoflavones, it has been the subject of numerous preclinical investigations to elucidate its therapeutic potential. These studies have revealed a multi-target mode of action, modulating various signaling cascades to exert its beneficial effects. This document serves as a technical resource, consolidating the key preclinical evidence for this compound's efficacy and providing detailed methodological insights for researchers in the field.

Therapeutic Applications and Mechanisms of Action

Bone Regeneration and Osteoporosis

Preclinical studies have robustly demonstrated the osteogenic potential of this compound, suggesting its utility in the treatment of osteoporosis and promoting bone healing.

Mechanism of Action: this compound promotes bone formation through a dual mechanism: stimulating osteoblast differentiation and inhibiting osteoclastogenesis. Key signaling pathways implicated in its osteogenic effects include the p38 mitogen-activated protein kinase (MAPK), estrogen receptor-β (ERβ), bone morphogenetic protein-2 (BMP-2), Wnt/β-catenin, and Notch signaling pathways.[1][2][3] It has been shown to enhance the expression of critical osteogenic markers such as alkaline phosphatase (ALP), Runt-related transcription factor 2 (Runx-2), and osteocalcin.[2] In animal models, this compound treatment has been shown to increase bone mineral density and cortical thickness.[1][4]

Caption: p38 MAPK/ERβ/BMP-2 signaling in osteoblasts.

Caption: Wnt and Notch signaling in bone regeneration.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and animal models.

Mechanism of Action: In bladder cancer, this compound induces G1 cell cycle arrest and triggers the mitochondria-mediated intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as BAK1, Bcl2-L-11, and caspase-3.[5][6] It has also been shown to inhibit the AKT/Bcl2 pathway.[7] In myeloid leukemia cells, it sensitizes them to TRAIL-induced apoptosis by upregulating the death receptor DR5 through the activation of the ROS-JNK-CHOP pathway.[8][9] Studies on lung cancer cells have shown that this compound induces apoptosis by upregulating BAX and Bak1, leading to the cleavage of caspase-3.[7]

Caption: AKT/Bcl2 pathway in bladder cancer.

Anti-Inflammatory and Antioxidant Effects

This compound exhibits potent anti-inflammatory and antioxidant properties, suggesting its potential in managing inflammatory diseases like rheumatoid arthritis.

Mechanism of Action: In a mouse model of collagen-induced arthritis, this compound treatment reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while increasing the level of the anti-inflammatory cytokine IL-10.[10] Its antioxidant effects are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This compound induces the transcriptional activity of NRF2, leading to the upregulation of antioxidant genes like HO-1, GCLC, and NQO1.[1][11]

Caption: NRF2-mediated antioxidant response.

Quantitative Data from Preclinical Studies

Table 1: In Vivo Efficacy of this compound in Bone Regeneration

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Female Sprague-Dawley rats (weaning) | 1.0 and 10.0 mg/kg/day, oral gavage, 30 days | Increased cortical thickness and bone biomechanical strength. | [1][3] |

| Ovariectomized Sprague-Dawley rats with femoral bone defect | 1.0 and 5.0 mg/kg/day, oral gavage, 15 days | Dose-dependent increase in bone mineral density at the defect site. Increased biomechanical strength (power and energy). | [4] |

Table 2: In Vivo Efficacy of this compound in a Model of Arthritis

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Ovariectomized DBA/1J mice with collagen-induced arthritis | 10.0 mg/kg/day, oral gavage, 30 days | Significantly restored serum levels of Cartilage Oligomeric Matrix Protein (COMP). Reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-17A) and increased anti-inflammatory cytokine (IL-10). | [10] |

Table 3: In Vitro Anti-Cancer Activity of this compound

| Cancer Type | Cell Lines | Key Findings | Reference |

| Bladder Cancer | T24, EJ-1 | IC50 at 48h: 65.9 µmol/L (T24), 64.6 µmol/L (EJ-1). Induced G1 phase cell cycle arrest. Upregulated pro-apoptotic proteins BAK1, Bcl2-L-11, and caspase-3. | [5][12] |

| Myeloid Leukemia | - | Sensitized cells to TRAIL-induced apoptosis. Upregulated DR5 expression. | [8][9] |

| Lung Cancer | A549, H157 | Inhibited proliferation and induced apoptosis. | [7] |

Table 4: In Vitro Antioxidant Activity of this compound

| Cell Line | Assay | Key Findings | Reference |

| HeLa | ARE-luciferase assay | Significantly induced ARE-luciferase activity in a concentration-dependent manner (up to 50 µM). | [1][11] |

| HeLa | Real-time PCR | Increased mRNA levels of NRF2 and its target genes (HO-1, GCLC, NQO-1) after 24h treatment. | [11] |

Detailed Experimental Protocols

In Vivo Bone Defect Model

-

Animal Model: Female Sprague-Dawley rats, ovariectomized and left for 90 days to induce osteopenia.[4]

-

Surgical Procedure: A drill hole injury (cortical bone defect) is created in the mid-diaphysis of the femur.[4]

-

Treatment: this compound (1.0 or 5.0 mg/kg) or vehicle (gum acacia) is administered daily by oral gavage for 15 days. Parathyroid hormone (PTH) can be used as a positive control.[4]

-

Outcome Measures:

-

Micro-computed tomography (µCT): To analyze new bone formation and bone mineral density at the injury site.[4]

-

Biomechanical testing: To measure parameters like power, energy, and stiffness at the drill hole site.[4]

-

Quantitative PCR (qPCR): To measure the mRNA expression of osteogenic markers (e.g., Runx-2, osteocalcin) in the newly generated bone tissue.[4]

-

Western Blot Analysis: To determine the protein levels of signaling molecules (e.g., active β-catenin, GSK3β, Notch-1, Jagged-1) in the regenerated bone tissue.[13][14]

-

Immunohistochemistry: To localize the expression of proteins of interest (e.g., β-catenin, Notch-1) in decalcified femur sections.[13][14]

-

Caption: Workflow for in vivo bone defect study.

In Vitro NRF2 Luciferase Assay

-

Transfection: Co-transfection of cells with an Antioxidant Response Element (ARE)-luciferase reporter plasmid and a Renilla luciferase control plasmid. For promoter activity, an NRF2-promoter luciferase construct is used.[2][11]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 6 hours).[1][11]

-

Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.[11][13]

-

Statistical Analysis: Data are typically presented as mean ± SD, and statistical significance is determined using a Student's t-test.[11]

In Vitro Apoptosis Assay in Bladder Cancer Cells

-

Cell Lines: T24 and EJ-1 human bladder cancer cell lines.[5]

-

Treatment: Cells are treated with this compound at its IC50 concentration for 48 hours.[5]

-

Apoptosis Detection (Annexin V/PI Staining):

-

Collect both floating and adherent cells.

-

Wash cells with PBS.

-

Resuspend cells in binding buffer.

-

Stain with Annexin V-FITC and Propidium Iodide (PI) for 15-30 minutes in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic.[5]

-

-

Apoptosis Detection (TUNEL Assay):

Conclusion and Future Perspectives

The preclinical data for this compound strongly support its therapeutic potential across a spectrum of diseases, primarily driven by its influence on key signaling pathways involved in cellular proliferation, inflammation, and tissue regeneration. The consistent findings in bone biology are particularly compelling, suggesting that this compound could be a valuable therapeutic for osteoporosis and fracture healing. Its anti-cancer properties, demonstrated in various models, warrant further investigation, especially in combination therapies. The anti-inflammatory and antioxidant effects further broaden its potential clinical applications.

References

- 1. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 6. Medicarpin induces G1 arrest and mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicarpin prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways | PLOS One [journals.plos.org]

- 14. journals.plos.org [journals.plos.org]

- 15. clyte.tech [clyte.tech]

- 16. assaygenie.com [assaygenie.com]

(+)-Medicarpin as a Phytoalexin: A Technical Guide on its Role in Plant Stress Response

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plants, as sessile organisms, have evolved sophisticated defense mechanisms to counteract a myriad of biotic and abiotic stressors.[1] A key component of this defense arsenal (B13267) is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or environmental stress.[2] Among these, (+)-medicarpin, a pterocarpan (B192222) isoflavonoid (B1168493), has been identified as a crucial phytoalexin in numerous leguminous plants, including alfalfa (Medicago sativa), chickpea (Cicer arietinum), and clover (Trifolium species).[1] This technical guide provides an in-depth overview of this compound's role as a phytoalexin, focusing on its biosynthesis, the signaling pathways that regulate its production in response to stressors, and its antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers in plant science and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this potent defense compound.

Biosynthesis of this compound

This compound is synthesized via the well-characterized phenylpropanoid pathway, which is a major route for the production of a wide range of plant secondary metabolites, including flavonoids, isoflavonoids, and lignin. The biosynthesis of medicarpin (B1676140) begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions that constitute the isoflavonoid branch of the phenylpropanoid pathway.[1]

The key steps in the biosynthesis of this compound are as follows:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

-

Hydroxylation and Ligation: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA ester, p-coumaroyl-CoA.

-

Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Isoflavonoid Branch: The chalcone is then converted to the isoflavone (B191592) backbone through the sequential action of chalcone reductase (CHR) , chalcone isomerase (CHI) , and isoflavone synthase (IFS) .

-

Modification and Reduction: A series of modifications, including hydroxylation and methylation, are carried out by enzymes such as isoflavone 2'-hydroxylase (I2'H) and isoflavone 4'-O-methyltransferase (HI4'OMT) . This is followed by reduction steps catalyzed by isoflavone reductase (IFR) and vestitone reductase (VR) .

-

Final Step: The final step is the dehydration of vestitol (B31614) by 4'-methoxyisoflavanol dehydratase (DMID) to form this compound.[1]

References

An In-depth Technical Guide to the Discovery and Research of (+)-Medicarpin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Medicarpin, a naturally occurring pterocarpan (B192222) phytoalexin, has garnered significant scientific interest since its discovery. Initially identified for its role in plant defense, subsequent research has unveiled a broad spectrum of pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the discovery, history, and core research findings related to this compound. It details its isolation and synthesis, presents quantitative data on its biological activities, and elucidates the key signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound belongs to the pterocarpan class of isoflavonoids and was first identified as a phytoalexin, a substance produced by plants in response to pathogen attack. Its primary botanical sources are plants from the Fabaceae (legume) family.

Initial Discovery

The discovery of medicarpin (B1676140) is rooted in the study of plant-pathogen interactions. Researchers observed that certain plants exhibited resistance to fungal infections by producing antimicrobial compounds at the site of infection. Early investigations in the mid-20th century on plants like alfalfa (Medicago sativa) led to the isolation and characterization of these defense compounds, among which was medicarpin.

Botanical Sources

This compound is predominantly found in leguminous plants. Some of the notable botanical sources include:

-

Medicago sativa (Alfalfa)

-

Dalbergia ecastaphyllum (a source for red propolis)

-

Sophora japonica

-

Cicer arietinum (Chickpea)

-

Trifolium species (Clover)

Extraction and Purification

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Isolation from Dalbergia Species

-

Extraction:

-

Air-dry and powder the plant material (e.g., heartwood or roots).

-

Perform exhaustive extraction with methanol (B129727) at room temperature.

-

Concentrate the methanolic extract under reduced pressure to obtain a crude residue.

-

-

Column Chromatography:

-

Subject the crude extract to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of solvents of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297), and then ethyl acetate and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

HPLC Purification:

-

Pool the fractions containing medicarpin and subject them to further purification by High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

-

Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over a period of 30-40 minutes.

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detector at 287 nm.

-

Collect the peak corresponding to this compound.

-

-

Characterization:

-

Confirm the structure and purity of the isolated this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Synthesis of this compound

The total synthesis of this compound has been achieved through various strategies, including asymmetric synthesis to obtain the enantiomerically pure compound.

Asymmetric Synthesis

An enantioselective synthesis of this compound has been reported with an overall yield of approximately 11%. A key step in this synthesis involves the use of a chiral auxiliary to establish the stereocenters.

Experimental Protocol: Asymmetric Synthesis (Conceptual Workflow)

-

Preparation of Key Intermediates: Synthesize substituted chromanone and benzaldehyde (B42025) derivatives as the building blocks.

-

Chiral Aldol (B89426) Condensation: React the chromanone intermediate with a chiral oxazolidinone auxiliary to form an N-acyloxazolidinone. Subsequent aldol condensation with the benzaldehyde derivative establishes the two chiral centers with high diastereoselectivity.

-

Cyclization: Perform an intramolecular cyclization to form the pterocarpan skeleton. This can be achieved through reactions like a Mitsunobu reaction followed by ring-closing.

-

Deprotection: Remove any protecting groups to yield the final this compound product.

-

Purification: Purify the final product using column chromatography and/or recrystallization.

Biological Activities of this compound

This compound exhibits a wide range of biological activities, which have been quantified in various in vitro assays.

Antimicrobial Activity

As a phytoalexin, this compound possesses notable antimicrobial properties.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (µg/mL) |

| Neisseria gonorrhoeae | 250[1] |

| Staphylococcus aureus | >5000 |

| Escherichia coli | >5000 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium to achieve a standardized cell density (e.g., 10⁵ CFU/mL).

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism without drug) and negative (medium only) controls.

-

Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 2: IC₅₀ Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 206.8 (48h)[2] |

| H157 | Lung Carcinoma | 102.7 (48h)[2] |

| Huh7it-1 | Hepatocyte Carcinoma | 34.32 ± 5.56 |

| MCF-7 | Breast Cancer | ~80[3] |

Experimental Protocol: MTT Assay for IC₅₀ Determination

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory and Antioxidant Activity

This compound has also been shown to possess anti-inflammatory and antioxidant properties.

Table 3: IC₅₀ Values of this compound in Anti-inflammatory and Antioxidant Assays

| Assay | Activity | IC₅₀ (µg/mL) |

| ABTS Radical Scavenging | Antioxidant | 0.61 ± 0.05 |

| DPPH Radical Scavenging | Antioxidant | 7.50 ± 1.6 |

Signaling Pathways Modulated by this compound

The diverse biological effects of this compound are attributed to its ability to modulate several key cellular signaling pathways.

NRF2 Signaling Pathway

This compound is a potent activator of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in the cellular antioxidant response. Medicarpin induces the nuclear translocation of NRF2, increases its transcriptional activity, and inhibits its ubiquitin-mediated degradation. This leads to the upregulation of antioxidant and detoxification enzymes.[4][5][6]

Caption: Medicarpin activates the NRF2 antioxidant pathway.

Wnt/β-catenin Signaling Pathway

This compound has been shown to promote bone regeneration by activating the canonical Wnt signaling pathway. It leads to a decrease in the levels of GSK3β (Glycogen synthase kinase 3 beta) and an increase in the levels of active β-catenin and the transcription factor LEF-1 (Lymphoid enhancer-binding factor 1).[5]

Caption: Medicarpin activates the canonical Wnt/β-catenin pathway.

Estrogen Receptor β (ERβ) Signaling Pathway

The osteogenic (bone-forming) effects of this compound are mediated through the Estrogen Receptor β (ERβ). Medicarpin acts as an ERβ agonist, stimulating osteoblast differentiation. This action involves the p38 MAPK (mitogen-activated protein kinase) and BMP-2 (Bone Morphogenetic Protein-2) signaling pathways.[4]

Caption: Medicarpin promotes osteogenesis via the ERβ pathway.

Conclusion and Future Perspectives

This compound has transitioned from being recognized solely as a plant defense molecule to a multifaceted pharmacological agent with significant therapeutic potential. Its demonstrated antimicrobial, anticancer, anti-inflammatory, and osteogenic properties, coupled with a growing understanding of its mechanisms of action at the molecular level, make it a compelling lead compound for drug discovery and development.

Future research should focus on several key areas:

-

In Vivo Efficacy: While in vitro studies are promising, more extensive in vivo studies are needed to validate the therapeutic efficacy of this compound for various diseases.

-

Pharmacokinetics and Safety: A thorough evaluation of its pharmacokinetic profile, bioavailability, and long-term safety is crucial for its clinical translation.

-

Analogue Synthesis and SAR: The synthesis of analogues and the establishment of structure-activity relationships (SAR) could lead to the development of more potent and selective derivatives.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing drugs could open up new therapeutic strategies, particularly in cancer and infectious diseases.

References

- 1. Bone morphogenetic protein 2 upregulates SERPINE2 expression through noncanonical SMAD2/3 and p38 MAPK signaling pathways in human granulosa-lutein cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to (+)-Medicarpin: Chemical Structure and Properties

Authored by: Gemini AI

Abstract

(+)-Medicarpin is a naturally occurring pterocarpan, a class of isoflavonoids, predominantly found in leguminous plants where it functions as a phytoalexin, providing a defense mechanism against pathogens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this bioactive compound. This document includes tabulated quantitative data, detailed experimental protocols for its isolation and synthesis, and visualizations of its key signaling pathways.

Chemical Structure and Identification

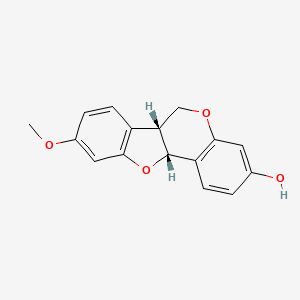

This compound is a chiral molecule with a rigid tetracyclic ring system. The absolute stereochemistry of the natural enantiomer is (6aS,11aS).

-

Chemical Structure:

-

IUPAC Name: (6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol[1]

-

CAS Number: 33983-39-0[1]

-

Molecular Formula: C₁₆H₁₄O₄[1]

-

Molecular Weight: 270.28 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 127.5-128.5 °C | [2] |

| Optical Rotation [α]D | +226° (c, chloroform) | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |

| LogP | 2.53 | |

| Topological Polar Surface Area (TPSA) | 47.9 Ų |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for confirming the structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.15 | d | 8.4 |

| H-2 | 6.53 | dd | 8.4, 2.4 |

| H-4 | 6.38 | d | 2.4 |

| H-6eq | 4.25 | m | |

| H-6ax | 3.65 | t | 10.8 |

| H-6a | 3.55 | m | |

| H-7 | 7.35 | d | 8.4 |

| H-8 | 6.60 | dd | 8.4, 2.4 |

| H-10 | 6.45 | d | 2.4 |

| H-11a | 5.50 | d | 6.6 |

| 9-OCH₃ | 3.78 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [2]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 119.3 |

| C-2 | 106.5 |

| C-3 | 161.2 |

| C-4 | 103.8 |

| C-4a | 157.0 |

| C-6 | 66.5 |

| C-6a | 40.0 |

| C-7 | 124.9 |

| C-8 | 109.8 |

| C-9 | 162.2 |

| C-10 | 100.9 |

| C-10a | 157.9 |

| C-11a | 78.9 |

| C-11b | 113.1 |

| C-11c | 131.7 |

| 9-OCH₃ | 55.2 |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| ESI- | [M-H]⁻ 269.0822 | 254.0586, 161.0173, 145.0387, 133.0302, 121.0358 | [4] |

| ESI+ | [M+H]⁺ 271.0965 | 161.1, 149.0, 137.1, 123.1 | [5] |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Wavelengths |

| IR (KBr, cm⁻¹) | 3398 (O-H), 2944, 2869 (C-H), 1744, 1714 (C=O), 1620, 1500 (aromatic C=C) |

| UV-Vis (λmax, nm) | 212, 286, 310 |

Experimental Protocols

Isolation of this compound from Dalbergia congestiflora

The following protocol is a representative method for the isolation of this compound from a natural source.

-

Extraction: The heartwood of Dalbergia congestiflora is air-dried and ground into a fine powder. The powder is then subjected to extraction with hexane (B92381) at room temperature.

-

Chromatographic Separation: The hexane extract is concentrated under reduced pressure to yield a crude extract. This crude extract is then subjected to column chromatography on silica (B1680970) gel.

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure crystalline this compound.

Total Synthesis of this compound

A multi-step synthesis can be employed to obtain this compound in the laboratory. The following is a summarized workflow of a reported total synthesis.

Caption: A generalized workflow for the total synthesis of this compound.

Antifungal Activity Assay

The antifungal activity of this compound can be evaluated using a mycelial growth inhibition assay.

-

Preparation of Fungal Cultures: A pathogenic fungus, such as Colletotrichum gloeosporioides, is cultured on Potato Dextrose Agar (B569324) (PDA) plates.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.

-

Assay Procedure: An agar plug containing the fungal mycelium is placed in the center of a fresh PDA plate. A sterile paper disc impregnated with a specific concentration of this compound solution is placed at a defined distance from the mycelium. A solvent control (disc with DMSO only) and a positive control (a known antifungal agent) are also included.

-

Incubation and Measurement: The plates are incubated at an appropriate temperature (e.g., 28°C) for a specified period. The radial growth of the fungal mycelium is measured, and the percentage of inhibition is calculated relative to the solvent control. The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that completely inhibits visible fungal growth.[6]

Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like TNF-α activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer. The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound can interfere with this cascade by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[1][7]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of Estrogen Receptor β (ERβ) Signaling Pathway

This compound exhibits osteogenic activity through its interaction with the Estrogen Receptor β (ERβ). Upon binding of this compound to ERβ, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to Estrogen Response Elements (EREs) on the DNA. This binding event recruits co-activator proteins, leading to the transcription of target genes that promote osteoblast differentiation and bone formation. This pathway highlights the potential of this compound in bone health.[8]

Caption: Modulation of the Estrogen Receptor β (ERβ) signaling pathway by this compound.

Conclusion

This compound is a well-characterized isoflavonoid (B1168493) with significant therapeutic potential. Its defined chemical structure and properties, supported by extensive spectroscopic data, provide a solid foundation for further research and development. The detailed experimental protocols and an understanding of its modulation of key signaling pathways, such as NF-κB and ERβ, will be invaluable to scientists working on novel therapeutics for inflammatory diseases, osteoporosis, and fungal infections. This technical guide serves as a comprehensive resource to facilitate and accelerate future investigations into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicarpin | C16H14O4 | CID 336327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. fahutan.unmul.ac.id [fahutan.unmul.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

In Vitro and In Vivo Efficacy of (+)-Medicarpin: A Technical Review

Abstract: (+)-Medicarpin, a naturally occurring pterocarpan (B192222) phytoalexin found in various leguminous plants, has demonstrated a wide spectrum of pharmacological activities.[1][2] Extensive research, encompassing both in vitro and in vivo models, has highlighted its potential as a therapeutic agent, particularly in oncology, bone metabolism, and neuroprotection.[1][3] This technical guide provides a comprehensive overview of the scientific evidence on this compound's effects, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation. The document summarizes key findings related to its anti-cancer, osteogenic, anti-inflammatory, and neuroprotective properties, presenting data in a structured format for researchers, scientists, and drug development professionals.

In Vitro Effects of this compound

Anti-Cancer Activity

This compound exhibits significant anti-proliferative and pro-apoptotic effects across various cancer cell lines.

-

Apoptosis and Cell Cycle Arrest: In lung cancer (A549 and H157) and bladder cancer (T24 and EJ-1) cell lines, Medicarpin (B1676140) treatment leads to a significant inhibition of proliferation and induces cell cycle arrest at the G1 or G2/M phase.[4][5][6][7] The primary mechanism of cell death is the induction of the mitochondria-mediated intrinsic apoptotic pathway.[6][7] This is characterized by the upregulation of pro-apoptotic proteins like BAX and Bak1, and the subsequent cleavage of caspase-3.[4][5][6] Concurrently, it can downregulate the expression of anti-apoptotic proteins such as Bcl-2.[6]

-

Sensitization to TRAIL-Induced Apoptosis: In myeloid leukemia cells, Medicarpin has been shown to sensitize resistant cells to Tumor Necrosis Factor α-related apoptosis-inducing ligand (TRAIL).[8] This effect is mediated by the upregulation of the death receptor DR5 through the activation of the ROS-JNK-CHOP signaling pathway.[8]

-

Signaling Pathway Modulation: Medicarpin has been observed to modulate several key signaling pathways in cancer cells. It can activate the PI3K/AKT signaling pathway by upregulating the tumor suppressor gene PTEN in head and neck squamous cell carcinoma.[6] Computational studies also suggest that mTOR, a critical component of the PI3K/Akt pathway, is a primary binding target for Medicarpin in cholangiocarcinoma.[9]

Table 1: In Vitro Anti-Cancer and Neuroprotective Effects of this compound

| Cell Line | Cancer Type / Cell Type | Effect | Key Quantitative Data | Reference |

|---|---|---|---|---|

| A549, H157 | Lung Cancer | Inhibition of proliferation, apoptosis induction, cell cycle arrest | Significant inhibition of proliferation observed.[4][5] | [4][5] |

| T24, EJ-1 | Bladder Cancer | Inhibition of proliferation, G1 phase cell cycle arrest, apoptosis induction | Effectively inhibited proliferation and induced apoptosis.[7] | [7] |

| Myeloid Leukemia Cells | Leukemia | Sensitization to TRAIL-induced apoptosis | Downregulated anti-apoptotic proteins (Survivin, Bcl2, Bcl-xL).[8] | [8] |

| BV2 | Microglial Cells | Anti-inflammatory | Reduced nitric oxide (NO) production with an IC₅₀ of ~5 ± 1 µM.[10][11] | [10][11] |

| N2A | Neuronal Cells | Anti-apoptotic (against OGD) | Exhibited anti-apoptotic activity with an IC₅₀ of ~13 ± 2 µM.[10][11] | [10][11] |

| U251, U-87 MG | Glioblastoma | Apoptosis induction, G2/M phase arrest | IC₅₀ values of 154 µg/mL and 161 µg/mL, respectively.[12] | [12] |

| HeLa | Cervical Cancer | NRF2 Activation | Significantly increased ARE-luciferase activity at 50 µM without cytotoxicity.[13] |[13] |

Osteogenic and Anti-Osteoclastogenic Activity

This compound demonstrates potent effects on bone metabolism, promoting bone formation while inhibiting resorption.

-

Stimulation of Osteoblast Differentiation: Medicarpin stimulates osteoblast differentiation and mineralization at concentrations as low as 10⁻¹⁰ M.[14][15] This osteogenic action is mediated through an Estrogen Receptor β (ERβ)-dependent mechanism involving the p38 mitogen-activated protein kinase (MAPK) and bone morphogenic protein-2 (BMP-2) signaling pathway.[14]

-

Inhibition of Osteoclastogenesis: It suppresses osteoclast formation from bone marrow cells and induces apoptosis in mature osteoclasts, also at concentrations as low as 10⁻¹⁰ M.[16] This effect appears to be independent of estrogen receptor activation.[16] Medicarpin also indirectly inhibits osteoclastogenesis by increasing the osteoprotegerin (OPG)/RANKL ratio in co-cultures of osteoblasts and bone marrow cells.[16]

-

Anti-inflammatory Effects in Bone Cells: In osteoblasts, Medicarpin blocks TNFα-stimulated nuclear translocation of the p65 subunit of NF-κB, a key inflammatory mediator.[16]

Antioxidant Activity

Medicarpin has been shown to bolster cellular antioxidant defenses by activating the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway in HeLa cells.[17] It increases the transcriptional level of NRF2 and inhibits its ubiquitin-mediated degradation, leading to the enhanced expression of downstream antioxidant genes like HO-1, NQO-1, and GCLC.[13]

In Vivo Effects of this compound

Anti-Cancer Efficacy

Xenograft models have confirmed the anti-tumor effects of Medicarpin observed in vitro.

-

Tumor Growth Suppression: In nude mice bearing tumors from lung (A549, H157) or bladder (T24, EJ-1) cancer cells, administration of Medicarpin significantly suppressed tumor growth and reduced final tumor mass compared to vehicle-treated controls.[4][6][7][18]

Bone Health and Regeneration

Animal models have demonstrated Medicarpin's significant bone-sparing and regenerative capabilities.

-

Promotion of Peak Bone Mass: In weaning female rats, oral administration of Medicarpin (1.0 and 10.0 mg/kg) for 30 days increased cortical thickness and bone biomechanical strength, promoting the achievement of peak bone mass.[14]

-

Bone Conservation in Estrogen Deficiency: In ovariectomized (OVx) mice, a model for postmenopausal osteoporosis, oral treatment with Medicarpin (10.0 mg/kg/day) for 30 days maintained trabecular microarchitecture and reduced the formation of osteoclasts.[16][19] Importantly, it exhibited these bone-sparing effects without uterine estrogenicity.[14][16]

-

Bone Defect Healing: In a cortical bone defect model in osteopenic rats, Medicarpin treatment (with a notable effect at 5.0 mg/kg) promoted new bone formation and healing at the injury site, with efficacy comparable to Parathyroid Hormone (PTH).[20][21] This was associated with the activation of the Wnt/canonical and Notch signaling pathways.[20]

Neuroprotective and Anti-inflammatory Effects

-

Cerebral Ischemia: In a murine model of cerebral ischemia, intravenous administration of Medicarpin (0.5 and 1.0 mg/kg) 24 hours after stroke induction markedly improved survival rates, reduced brain infarction, and preserved the blood-brain barrier.[10][11] The mechanism involves the activation of the PI3K/Akt pathway, leading to GSK-3 inactivation, which in turn decreases the activation of p65NF-κB and caspase 3.[10][11]

-

Arthritis: In a postmenopausal collagen-induced arthritis model in mice, oral administration of Medicarpin (10.0 mg/kg) prevented cartilage erosion and restored trabecular bone loss.[22] The treatment worked by down-regulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, and preventing the alteration of the TH-17/Treg ratio.[22]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Treatment Protocol | Key Outcomes | Reference |

|---|---|---|---|---|

| Nude Mice (A549/H157 Xenograft) | Lung Cancer | N/A | Significantly repressed tumor growth and reduced tumor mass. | [4][18] |

| Nude Mice (T24/EJ-1 Xenograft) | Bladder Cancer | N/A | Significantly suppressed tumor growth. | [7] |

| Female Sprague-Dawley Rats | Peak Bone Mass Achievement | 1.0 and 10.0 mg/kg/day (oral) for 30 days | Increased cortical thickness and bone biomechanical strength. | [14][15] |

| Ovariectomized (OVx) Mice | Postmenopausal Osteoporosis | 10.0 mg/kg/day (oral) for 30 days | Maintained trabecular microarchitecture; no uterine estrogenicity. | [16][19] |

| OVx Rats with Cortical Bone Defect | Bone Healing | 0.5, 1.0, and 5.0 mg/kg/day | Promoted new bone formation and healing, comparable to PTH. | [21] |

| Murine Model | Cerebral Ischemia/Stroke | 0.5 and 1.0 mg/kg (i.v.) post-stroke | Improved survival rates, reduced brain infarction. | [10][11] |

| OVx DBA/1J Mice | Collagen-Induced Arthritis | 10.0 mg/kg/day (oral) for 30 days | Prevented cartilage erosion; down-regulated pro-inflammatory cytokines. |[22] |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.

-

Oral Bioavailability: In pharmacokinetic studies conducted in female Sprague-Dawley rats, Medicarpin exhibited an oral bioavailability of 22.34%.[14]

-

Metabolism: Following oral administration in rats, Medicarpin undergoes extensive metabolism.[23][24] A total of 165 metabolites have been identified, including 13 phase I and 152 phase II metabolites.[24][25][26] The primary metabolic reactions include demethylation, hydrogenation, hydroxylation, glucuronidation, and sulfation.[23][24] Metabolites were widely distributed in urine, feces, plasma, and various organs, with medicarpin glucuronide being one of the most abundant.[23][24]

Key Experimental Methodologies

The following protocols are representative of the methods used to evaluate the effects of this compound.

-

In Vitro Cell Proliferation Assay (MTT Assay):

-

Seed cells (e.g., A549, T24) in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Medicarpin or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

-

Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry):

-

Treat cells with Medicarpin for a specified duration.

-

Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. The population of cells is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

-

In Vivo Tumor Xenograft Model:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer Medicarpin (e.g., via oral gavage or intraperitoneal injection) or vehicle control daily or on a specified schedule.

-

Measure tumor volume using calipers at regular intervals (Volume = 0.5 × length × width²).

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

-

-

In Vivo Ovariectomized (OVx) Model for Bone Loss:

-